molecular formula C14H16N4O2S B2875392 N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034430-35-6

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2875392
CAS RN: 2034430-35-6
M. Wt: 304.37
InChI Key: ZQTOUQOXYKKIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide” has a molecular formula of C17H18N2O2 and a molecular weight of 282.343. Another related compound, “N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide”, has a molecular formula of C16H18N2O3S .


Molecular Structure Analysis

The molecular structure of these compounds can be found in databases like PubChem . They provide detailed structural information including the molecular formula and weight.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be found in databases like PubChem . They provide information like molecular formula, molecular weight, and other relevant properties.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research on derivatives of thiadiazole, a core component similar to N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, has shown promising antimicrobial and anticancer properties. A study by Desai et al. (2013) synthesized and evaluated the antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, indicating valuable therapeutic interventions for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Similarly, compounds with a thiadiazole amide moiety have shown good nematocidal activity against Bursaphelenchus xylophilus, suggesting potential in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022). Moreover, novel derivatives incorporating thiadiazole moieties have been identified for their significant anticancer activities, emphasizing the role of thiadiazole scaffolds in therapeutic applications (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Enzyme-Modified Phytotoxic Structures

The enzymatic modification of thiadiazolidine compounds, which share structural similarities with the compound of interest, has been studied for their phytotoxic effects. Research by Senoo et al. (1996) explored the metabolic activation of peroxidizing thiadiazolidine compounds, indicating the potential of these structures in developing selective herbicides by manipulating enzyme activities (Senoo, Iida, Shouda, Sato, Nicolaus, Böger, & Wakabayashi, 1996).

Synthesis and Biological Evaluation

Studies have also focused on synthesizing new derivatives of thiadiazole and evaluating their biological activities. For instance, Chandrakantha et al. (2014) synthesized a series of derivatives and tested them for antibacterial and antifungal activities, showing appreciable activity at certain concentrations (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014). Additionally, compounds containing thiadiazole and thiazolidinone moieties have been synthesized and showed significant activities against bacterial and fungal strains, demonstrating the versatile applications of these compounds in addressing microbial resistance (Babu, Pitchumani, & Ramesh, 2013).

Mechanism of Action

The mechanism of action of these compounds is not specified in the available resources. They are often used for research purposes, and their biological activities could vary depending on the experimental conditions .

Safety and Hazards

These compounds are not intended for human or veterinary use. They are for research use only. More detailed safety and hazard information can be found in databases like PubChem .

properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-9-13(21-17-16-9)14(19)15-10-3-5-11(6-4-10)18-7-12(8-18)20-2/h3-6,12H,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTOUQOXYKKIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.